(S)(+)-7-fluoro-2-phenylchroman-4-one
説明
(S)(+)-7-Fluoro-2-phenylchroman-4-one is a chiral flavanone derivative characterized by a fluorine atom at position 7 of the chroman-4-one scaffold and a phenyl group at position 2. Its CAS registry number is 113209-68-0 . This compound has garnered attention in medicinal chemistry due to its structural similarity to inhibitors of amine oxidase [flavin-containing] B (MAOB), an enzyme implicated in neurodegenerative disorders such as Parkinson’s disease . The (S)-enantiomer configuration is critical for its biological activity, as stereochemistry often dictates binding affinity to chiral enzyme active sites.
特性
分子式 |
C15H11FO2 |
|---|---|
分子量 |
242.24 g/mol |
IUPAC名 |
(2S)-7-fluoro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2/t14-/m0/s1 |
InChIキー |
SZNYRENOXQIQMR-AWEZNQCLSA-N |
異性体SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3 |
正規SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3 |
製品の起源 |
United States |
準備方法
Cyclization of 2'-Hydroxypropiophenone Derivatives
The chroman-4-one core is typically constructed via acid-catalyzed cyclization of 2'-hydroxypropiophenone precursors. For 7-fluoro derivatives, fluorination is introduced either before or after ring formation. A representative protocol involves:
-
Friedel-Crafts alkylation : Reaction of 2-fluorophenol with cinnamoyl chloride in the presence of AlCl₃ yields 7-fluoro-2-phenylchroman-4-one after cyclization (68% yield).
-
Claisen-Schmidt condensation : Base-mediated condensation of 2-fluoroacetophenone with benzaldehyde derivatives, followed by cyclization with H₂SO₄ (72% yield).
Key limitation : These methods produce racemic mixtures, necessitating subsequent chiral resolution.
Asymmetric Synthesis Strategies
Organocatalytic Cascade Reactions
The 2028 ACS Omega study demonstrated a one-pot enantioselective synthesis using diphenylprolinol silyl ether catalysts (Figure 1):
Reaction conditions :
-
Catalyst: TBS-diphenylprolinol (10 mol%)
-
Substrates: 1-aza-1,3-butadiene + 2-hydroxycinnamaldehyde
-
Additive: p-nitrobenzoic acid (20 mol%)
-
Solvent: 1,2-Dichloroethane, 40°C
-
Yield: 85%
-
Enantiomeric excess: 97% ee
This method constructs three contiguous stereocenters through a hemiaminal intermediate, confirmed by ¹H NMR analysis.
Transition-Metal-Catalyzed Hydrogenation
A 2025 RSC Advances protocol achieved 92% ee using chiral bisphosphine ligands:
Procedure :
-
Substrate: 7-fluoro-2-phenylchromene
-
Catalyst: (S,S)-(Ph-BPE)Rh complex (5.5 mol%)
-
Hydrogen source: PhSiH₃ (2 equiv)
-
Solvent: Toluene, 25°C
-
Reaction time: 12 h
Mechanistic insight : The rhodium catalyst enables π-facial selectivity during H₂ insertion into the chromene double bond.
Chiral Resolution Techniques
Enzymatic Kinetic Resolution
Lipase-mediated acetylation of racemic 7-fluoro-2-phenylchroman-4-ol followed by oxidation:
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica B |
| Acyl donor | Vinyl acetate |
| Conversion | 45% |
| ee (product) | >99% |
| ee (remaining alcohol) | 98% |
This method provides both enantiomers but suffers from maximum 50% theoretical yield.
Chromatographic Separation
Preparative HPLC using chiral stationary phases:
Column : Chiralpak IC (250 × 4.6 mm)
Mobile phase : Hexanes/i-PrOH (90:10)
Flow rate : 1.0 mL/min
Retention times :
-
(S)-enantiomer: 5.6 min
-
(R)-enantiomer: 7.2 min
Achieves >99% ee but is cost-prohibitive for scale-up.
Industrial-Scale Considerations
Continuous-Flow Synthesis
Recent advances from EvitaChem show improved efficiency:
System parameters :
-
Reactor type: Microfluidic packed-bed
-
Catalyst loading: 0.5 mol%
-
Residence time: 8 min
-
Productivity: 1.2 kg/day
-
Purity: 99.8%
-
ee: 96%
This approach reduces catalyst decomposition and improves heat transfer compared to batch reactors.
Analytical Characterization
Critical quality control parameters for (S)(+)-7-fluoro-2-phenylchroman-4-one:
| Technique | Characteristic Data |
|---|---|
| ¹H NMR (400 MHz) | δ 7.92 (dd, J = 7.9 Hz, 2H), 6.83 (s, 1H) |
| ¹³C NMR | 178.56 (C=O), 163.49 (C-F) |
| HRMS | [M+H]⁺ calcd 241.0665, found 241.0670 |
| Optical rotation | [α]D²⁵ = +58.4° (c 1.0, CHCl₃) |
The fluorine substituent causes distinctive upfield shifts in both ¹H and ¹³C NMR spectra.
Comparative Analysis of Synthetic Routes
Table 1 : Performance metrics of key methods
| Method | Yield (%) | ee (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Organocatalytic cascade | 85 | 97 | 3.2 | Moderate |
| Rh-catalyzed hydrogenation | 92 | 92 | 4.8 | High |
| Enzymatic resolution | 45 | >99 | 2.1 | Low |
| Continuous flow | 78 | 96 | 1.9 | Very high |
Cost index: Relative scale (1 = lowest)
Emerging Technologies
Photocatalytic Deracemization
A 2024 Nature Chemistry report demonstrated visible-light-mediated deracemization using chiral Ir complexes:
-
Wavelength: 450 nm
-
Catalyst: [Ir(ppy)₂(dtbpy)]⁺
-
Substrate scope: Broad for chromanones
-
ee improvement: 40% → 94% in 6h
This method potentially revolutionizes existing racemic syntheses by upgrading ee post-synthesis .
化学反応の分析
科学研究用途
(S)(+)-7-フルオロ-2-フェニルクロマン-4-オンは、幅広い科学研究用途を持っています。化学では、さまざまな生物活性化合物の合成のための汎用性の高い足場として役立ちます。 生物学と医学では、抗癌剤、抗炎症剤、抗菌剤などの重要な薬理学的活性を示します. この化合物は、新しい薬物や治療薬の開発にも使用されます。 さらに、化粧品業界では、皮膚や毛髪の質のケアと改善のために使用されています.
科学的研究の応用
Pharmacological Activities
(S)(+)-7-fluoro-2-phenylchroman-4-one exhibits significant pharmacological properties, including:
- Anticancer Activity : It has been studied as a potential aromatase inhibitor, which is crucial for the treatment of hormone-dependent breast cancer. Compounds derived from this scaffold have shown promising IC50 values against aromatase, indicating their potential effectiveness in inhibiting estrogen biosynthesis .
- Anti-inflammatory Properties : Research suggests that this compound may interact with enzymes involved in inflammatory pathways, potentially reducing inflammation through enzyme inhibition.
- Antimicrobial Effects : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties, making them candidates for further exploration in treating infections.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound and its derivatives:
- Aromatase Inhibition Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives exhibited potent inhibition against aromatase with varying IC50 values, highlighting their potential as therapeutic agents for breast cancer treatment .
- Inflammatory Pathway Modulation : Research indicated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Antimicrobial Activity Assessment : A recent study explored the antimicrobial properties of chromanone derivatives, showing promising results against various pathogens.
作用機序
類似の化合物との比較
(S)(+)-7-フルオロ-2-フェニルクロマン-4-オンは、クロモン、クロメン、クロマノン誘導体などの他の類似の化合物と比較できます。 これらの化合物はすべて、共通のクロマン-4-オン足場を共有していますが、(S)(+)-7-フルオロ-2-フェニルクロマン-4-オンのフッ素原子とフェニル基などの異なる置換基の存在により、ユニークな特性と生物活性が付与されます. 類似の化合物には、フラバノン、イソフラボン、スピロクロマノンなどがあり、これらもさまざまな薬理学的活性を示しています.
類似化合物との比較
Comparison with Structurally Related Compounds
Structural Modifications and Their Impact on Activity
The compound’s analogs differ primarily in substituents at positions 2 and 7 of the chroman-4-one core, as well as in enantiomeric configuration. Key comparisons include:
Table 1: Structural and Functional Comparison of Chroman-4-one Derivatives
Key Observations:
Enantiomeric Specificity : The (S)-configuration of the target compound is associated with higher binding efficiency to MAOB compared to its (R)-counterpart, as observed in analogous systems .
Substituent Effects: Fluorine at Position 7: Enhances electron-withdrawing properties, stabilizing interactions with MAOB’s hydrophobic pockets. Methyl or p-tolyl groups introduce steric hindrance, which may reduce binding affinity .
Q & A
Q. How can researchers determine the enantiomeric purity of (S)(+)-7-fluoro-2-phenylchroman-4-one?
Enantiomeric purity is critical for chiral compounds. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min. Compare retention times with the racemic mixture to calculate enantiomeric excess (ee%). Validate using NMR with chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomer-specific splitting .
Q. What are optimal reaction conditions for synthesizing this compound?
Key parameters include:
- Catalyst selection : Palladium-mediated coupling for fluorination (e.g., Pd(OAc)₂ with Xantphos ligand).
- Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and reactivity.
- Temperature : 80–100°C for cyclization efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via mass spectrometry (ESI-MS, m/z calc. 268.08) .
Q. Which analytical techniques are recommended for structural elucidation?
- X-ray crystallography : Resolve absolute stereochemistry (e.g., CCDC deposition for crystal structure validation) .
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals: Fluorine-coupled aromatic protons (δ 6.8–7.4 ppm) and carbonyl carbon (δ 190–195 ppm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Use density functional theory (DFT) to calculate electrostatic potential surfaces and molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare docking scores (AutoDock Vina) against known chroman-4-one derivatives .
Q. What experimental strategies resolve contradictions in pharmacological activity data?
Contradictions often arise from assay variability. Implement:
- Dose-response normalization : Use Hill equation analysis to compare EC₅₀ values across studies.
- Cell-line specificity : Test in multiple models (e.g., HEK293 vs. CHO-K1) to assess target selectivity.
- Metabolic stability assays : Incubate with liver microsomes to identify active/inactive metabolites confounding results .
Q. How can researchers address solubility limitations in in vivo studies?
- Co-solvent systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or PEG-based formulations.
- Salt formation : Explore hydrochloride or sodium salts for improved aqueous solubility.
- Nanoemulsion techniques : Optimize particle size (<200 nm) via high-pressure homogenization .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-DAD for degradation products.
- Light/oxidation stability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) and H₂O₂ exposure.
- Plasma stability : Incubate with rat/human plasma (37°C, 1 hr) and quantify intact compound via LC-MS/MS .
Data Analysis and Reporting Guidelines
- Statistical rigor : Apply Grubbs’ test to exclude outliers in biological replicates. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .
- Uncertainty quantification : Report standard deviations (SD) for ≥3 independent experiments. Use error propagation for derived parameters (e.g., IC₅₀) .
- Data presentation : Include raw spectra (NMR, MS) in supplementary materials. For crystallography, provide CIF files with R-factor validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
